molecular formula C7H7Cl2NO2S B15161636 (4-Chlorophenyl)methylsulfamyl chloride CAS No. 868622-96-2

(4-Chlorophenyl)methylsulfamyl chloride

Cat. No.: B15161636
CAS No.: 868622-96-2
M. Wt: 240.11 g/mol
InChI Key: QWJYHEJXSQDOEE-UHFFFAOYSA-N
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Description

It is a white to off-white powder that is sensitive to moisture . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)methylsulfamyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfite, followed by oxidation with manganese dioxide . Another method involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate, followed by oxidation with hydrogen peroxide .

Industrial Production Methods

In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the same basic reactions as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylsulfamyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfone derivatives.

    Reduction Reactions: It can be reduced to form sulfide derivatives.

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfone Derivatives: Formed from oxidation reactions.

    Sulfide Derivatives: Formed from reduction reactions.

Scientific Research Applications

(4-Chlorophenyl)methylsulfamyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: It is used in the development of drugs, particularly those targeting bacterial infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylsulfamyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modify proteins by reacting with amino acid residues, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methanesulfonyl chloride
  • (4-Chlorophenyl)methylsulfone
  • (4-Chlorophenyl)methylsulfide

Uniqueness

(4-Chlorophenyl)methylsulfamyl chloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with nucleophiles and its ability to form stable sulfonamide derivatives distinguish it from other similar compounds .

Properties

CAS No.

868622-96-2

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-methylsulfamoyl chloride

InChI

InChI=1S/C7H7Cl2NO2S/c1-10(13(9,11)12)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

QWJYHEJXSQDOEE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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